N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Description
Properties
CAS No. |
921933-24-6 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-benzyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C14H12N4O/c19-18-13-9-5-4-8-12(13)16-14(17-18)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16,17) |
InChI Key |
BRZAZKMTDNZWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3[N+](=N2)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of benzylamine with 1,2,4-benzotriazin-3-one under specific conditions. One common method includes the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adduct as reagents. The reaction is carried out at room temperature under mild conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazinone derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
Scientific Research Applications
N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, making it a candidate for studying enzyme inhibition and other biochemical processes.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction of blood glucose levels, which is beneficial for managing diabetes .
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogues
Core Structural Differences
The benzotriazine scaffold is modified in various derivatives to tune bioreductive activation and biological activity. Below is a comparative analysis:
*Estimated based on benzyl group contribution to lipophilicity.
Key Observations:
- Tirapazamine (1,4-dioxide) exhibits a lower LogP (~0.5) due to its polar di-N-oxide groups, favoring aqueous solubility. In contrast, N-Benzyl-1-oxo derivatives show higher lipophilicity (LogP ~2.1), which may enhance membrane permeability but reduce systemic solubility .
- Halogenated analogues (7-Fluoro, 7-Bromo) demonstrate moderate LogP values, balancing solubility and bioavailability. The bromo derivative’s higher molecular weight may slow metabolic clearance .
Mechanism of Action and Hypoxic Selectivity
Tirapazamine (Benchmark Compound):
- Activation: Reduced by intracellular reductases (e.g., NADPH cytochrome P450 reductase) to a radical anion under hypoxia. Oxygen back-oxidizes the radical in normoxic cells, limiting toxicity to hypoxic regions .
- DNA Damage : Hypoxia stabilizes the radical, leading to hydrogen abstraction from DNA, causing strand breaks and chromosome aberrations. The di-N-oxide structure is critical for this oxygen-dependent cytotoxicity .
N-Benzyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine:
- However, increased lipophilicity could enhance tumor penetration .
- Mono-Oxo vs. This may narrow its therapeutic window but reduce off-target toxicity .
Halogenated Analogues:
- 7-Fluoro and 7-Bromo Derivatives : Halogen atoms at C7 may stabilize the radical intermediate via electron-withdrawing effects, prolonging its half-life and enhancing DNA damage under hypoxia .
Biological Activity
N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a unique benzotriazine core that may interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C₁₄H₁₂N₄O
- Molecular Weight : 252.27 g/mol
- CAS Number : 921933-24-6
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. Notably, it has been identified as an α-glucosidase inhibitor , which is significant for managing conditions like diabetes mellitus. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing carbohydrate breakdown into glucose and subsequently lowering blood glucose levels.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidiabetic Activity : As an α-glucosidase inhibitor, it helps in controlling postprandial blood glucose levels.
- Anticancer Potential : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.
- Enzyme Inhibition : The compound shows promise in inhibiting various enzymes, which could be beneficial in treating other metabolic disorders.
Table 1: Summary of Biological Activities
Case Studies
- Antidiabetic Effects : A study conducted on diabetic rat models demonstrated that administration of this compound led to a significant reduction in postprandial blood glucose levels compared to control groups.
- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, indicating its potential as a chemotherapeutic agent.
Synthetic Routes
This compound can be synthesized through the reaction of benzylamine with 1,2,4-benzotriazin-3-one under controlled conditions. Common reagents include:
- Reagents : 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (DMF).
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and benzyl group integration. For example, aromatic protons appear in δ 7.2–8.5 ppm, while the N-benzyl methylene group resonates near δ 4.5–5.0 ppm.
- X-ray Crystallography : Resolves bond angles and dihedral distortions in the benzotriazinone core. A related compound, N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]acrylamide, was structurally validated using this method, highlighting the importance of crystallographic data for stereochemical assignments .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₁₃H₁₁N₃O).
How can computational methods like molecular docking predict the biological activity of benzotriazin-3-amine derivatives?
Advanced Research Question
Molecular docking evaluates binding affinity to target proteins (e.g., DNA repair enzymes or kinases). For anticancer applications:
- Target Selection : Prioritize proteins overexpressed in cancer cells, such as topoisomerase II or EGFR.
- Docking Workflow : Use software like AutoDock Vina to simulate ligand-receptor interactions. A study on benzotriazinones demonstrated strong binding to HepG2 liver carcinoma cell targets, correlating with in vitro cytotoxicity .
- Validation : Compare docking scores (e.g., Gibbs free energy ΔG) with experimental IC₅₀ values from MTT assays .
What strategies are employed to resolve contradictions in biological activity data across different studies of benzotriazinone derivatives?
Advanced Research Question
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Protocols : Adopt consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-h incubation) .
- Structural Verification : Confirm compound purity via HPLC (>95%) and characterize by ¹H NMR to rule out degradation products.
- Meta-Analysis : Cross-reference data with structural analogs (e.g., Tirapazamine derivatives) to identify trends in substituent effects .
What purification techniques are recommended for isolating N-Benzyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine from complex reaction mixtures?
Basic Research Question
- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane/EtOAc) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
- HPLC : Reverse-phase C18 columns resolve closely related isomers (e.g., regioisomeric benzotriazinones) .
How do structural modifications at the N-benzyl position influence the anticancer efficacy of benzotriazin-3-amine compounds?
Advanced Research Question
Modifications at the N-benzyl group alter steric bulk and electronic properties:
- Electron-Withdrawing Groups (EWGs) : Nitro or fluoro substituents enhance DNA intercalation, as seen in Tirapazamine analogs .
- Steric Effects : Bulky substituents (e.g., isopropyl) reduce binding to narrow enzymatic pockets.
- Biological Validation : Compare IC₅₀ values of derivatives in cell viability assays. For example, N-Arylbenzotriazinones showed 3–5× higher potency against HepG2 cells than non-aryl analogs .
What are the key considerations in designing experiments to evaluate the antimicrobial activity of benzotriazin-3-amine derivatives?
Basic Research Question
- Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess broad-spectrum potential.
- Dose-Response Curves : Determine minimum inhibitory concentration (MIC) via broth microdilution (ISO 20776-1).
- Mechanistic Studies : Combine time-kill assays with membrane permeability tests (e.g., SYTOX Green uptake) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
